Glutamamide

Catalog No.
S528984
CAS No.
2013-17-4
M.F
C5H11N3O2
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutamamide

CAS Number

2013-17-4

Product Name

Glutamamide

IUPAC Name

(2S)-2-aminopentanediamide

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m0/s1

InChI Key

LCGISIDBXHGCDW-VKHMYHEASA-N

SMILES

C(CC(=O)N)C(C(=O)N)N

solubility

Soluble in DMSO

Synonyms

Glutamamide; L-Glutamine amide; Pentanediamide, 2-amino-, (2S)-;

Canonical SMILES

C(CC(=O)N)C(C(=O)N)N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N)N

The exact mass of the compound Glutamamide is 145.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nitrogen source for cell cultures:

Glutamamide serves as a vital nitrogen source for cell cultures. Cells require nitrogen for essential processes like protein and nucleic acid synthesis. Glutamamide readily breaks down into glutamate and ammonia, providing readily available nitrogen for cell growth and proliferation [1]. This makes it a common component of cell culture media for various cell lines [1].

  • Source: A relatively simple and efficient method for suspension culture of chinese hamster ovary cells using glutamine and asparagine as nitrogen sources:

Studies on Glutamate metabolism:

Glutamate is a key neurotransmitter in the brain. Glutamamide can be a valuable tool in research investigating glutamate metabolism and its role in neurological functions. By manipulating glutamine levels or using isotopically labelled glutamine, researchers can track the conversion of glutamine to glutamate and study its impact on neuronal activity and signaling pathways [2].

  • Source: Glutamine and glutamate as substrates for neuronal energy metabolism:

Investigating kidney function:

Glutamine plays a role in ammonia detoxification in the kidneys. Research studies use glutamine to assess kidney function and diagnose potential deficiencies. By measuring the body's ability to convert glutamine to ammonia, researchers can gain insights into kidney health [3].

  • Source: The impact of glutamine on renal ammonia metabolism in chronic metabolic acidosis:

Glutamamide, chemically known as L-glutamine amide, is an amino acid amide derived from the condensation of the carboxy group of L-glutamine with ammonia. Its molecular formula is C₅H₁₁N₃O₂, and it plays a significant role in various biochemical processes. Glutamamide is structurally related to both glutamic acid and glutamine, making it an important compound in metabolic pathways and cellular functions.

Due to its functional groups. Key reactions include:

  • Condensation Reactions: Glutamamide can react with other amines or acids to form peptide bonds, contributing to protein synthesis.
  • Hydrolysis: In the presence of water and appropriate enzymes, glutamamide can hydrolyze back to L-glutamine and ammonia.
  • Transamination: It can engage in transamination reactions, where amino groups are transferred between molecules, facilitating amino acid interconversion.

Glutamamide exhibits various biological activities:

  • Neurotransmitter Precursor: It serves as a precursor for neurotransmitters, particularly in the central nervous system.
  • Anticancer Potential: Research indicates that certain glutamamide derivatives possess anticancer properties, acting as potential inhibitors of tumor growth by interfering with metabolic pathways in cancer cells .
  • Metabolic Role: It plays a role in nitrogen metabolism and is involved in the synthesis of other amino acids.

Several methods have been developed for synthesizing glutamamide and its derivatives:

  • Direct Amide Formation: The most straightforward method involves the reaction of L-glutamine with ammonia under controlled conditions.
  • Chemical Modifications: Various synthetic routes involve modifying existing amino acids or their derivatives to yield glutamamide analogs. For example, 1,5-N,N′-disubstituted derivatives can be synthesized through specific substitution reactions .
  • Oligomerization Techniques: Recent advancements have allowed for the creation of sequence-defined oligomers of L-glutamamide, enhancing its functional properties for research applications .

Glutamamide has diverse applications across several fields:

  • Pharmaceuticals: Its derivatives are being explored as potential anticancer agents and neuroprotective drugs.
  • Biotechnology: Used in the synthesis of peptides and proteins in research settings.
  • Nutritional Supplements: Glutamamide is sometimes included in dietary supplements aimed at enhancing cognitive function and athletic performance.

Glutamamide shares structural similarities with several compounds. Here are some notable comparisons:

Compound NameStructural SimilarityUnique Features
L-GlutamineDirect precursorPrimary amino acid involved in protein synthesis
L-Glutamic AcidOne less amine groupFunctions as a neurotransmitter
N-AcetylglutaminylglutamineAcetylated formEnhanced solubility and stability
1,5-N,N′-Disubstituted GlutamamidesSubstituted derivativesPotential anticancer activity

Glutamamide's uniqueness lies in its specific amide structure which allows it to act as both a metabolic intermediate and a precursor for various bioactive compounds. Its derivatives are particularly noteworthy for their potential pharmaceutical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Exact Mass

145.0851

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

35L593USSO

Other CAS

2013-17-4

Wikipedia

Glutamamide

Dates

Last modified: 02-18-2024
1: Samanta S, Alam SM, Panda P, Jha T. Possible anticancer agents: QSAR analogs of glutamamide: synthesis and pharmacological activity of 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides. Eur J Med Chem. 2009 Jan;44(1):70-82. doi: 10.1016/j.ejmech.2008.03.008. Epub 2008 Mar 27. PubMed PMID: 18456372.
2: Vázquez ME, Blanco JB, Salvadori S, Trapella C, Argazzi R, Bryant SD, Jinsmaa Y, Lazarus LH, Negri L, Giannini E, Lattanzi R, Colucci M, Balboni G. 6-N,N-dimethylamino-2,3-naphthalimide: a new environment-sensitive fluorescent probe in delta- and mu-selective opioid peptides. J Med Chem. 2006 Jun 15;49(12):3653-8. PubMed PMID: 16759107; PubMed Central PMCID: PMC1994907.
3: Roof RA, Jin Y, Roman DL, Sunahara RK, Ishii M, Mosberg HI, Neubig RR. Mechanism of action and structural requirements of constrained peptide inhibitors of RGS proteins. Chem Biol Drug Des. 2006 Apr;67(4):266-74. PubMed PMID: 16629824.
4: McDonald HC, Odstrchel G, Maurer PH. The influence of carriers on the immune response of rabbits to the synthetic homopolymer poly ( -2-N-morpholinylethyl-L-glutamamide) (PAMEG). J Immunol. 1972 Jun;108(6):1690-7. PubMed PMID: 4402313.

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